molecular formula C8H4F3NO B1304637 2-(Trifluoromethoxy)benzonitrile CAS No. 63968-85-4

2-(Trifluoromethoxy)benzonitrile

Cat. No. B1304637
CAS RN: 63968-85-4
M. Wt: 187.12 g/mol
InChI Key: ACNBBQGAWMHXLA-UHFFFAOYSA-N
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Description

2-(Trifluoromethoxy)benzonitrile is a compound that is structurally related to various benzonitrile derivatives, which have been the subject of several studies due to their interesting chemical properties and potential applications. While the specific compound 2-(Trifluoromethoxy)benzonitrile is not directly mentioned in the provided papers, related compounds such as 4-(Trifluoromethyl)benzonitrile have been synthesized and analyzed for their molecular structure and potential use in various applications, including as intermediates in pharmaceutical synthesis and as additives in lithium-ion batteries .

Synthesis Analysis

The synthesis of related trifluoromethyl benzonitrile compounds typically involves multiple steps, including bromination, Grignard reaction, cyanidation, and amination. For example, 4-Amino-2-(trifluoromethyl)benzonitrile, an intermediate for the synthesis of bicalutamide, was synthesized from m-fluoro-(trifluoromethyl)benzene with an overall yield of 49.2% . The synthesis process is designed to be environmentally friendly and practical.

Molecular Structure Analysis

The molecular structure of trifluoromethyl benzonitrile derivatives is characterized by the presence of electronegative groups, such as the trifluoromethyl group, which can influence the geometry of the aromatic ring. For instance, 4-(Trifluoromethyl)benzonitrile molecules are linked through hydrogen bonds into a dense two-dimensional network, and the aromatic ring is slightly deformed due to the presence of electronegative groups .

Chemical Reactions Analysis

The chemical reactivity of benzonitrile derivatives can be explored through various reactions. For example, the photochemical addition of 2,2,2-trifluoroethanol to benzonitrile results in the formation of addition products with a complex mechanism involving biradical/zwitterion formation, protonation, and sigmatropic rearrangement . Such reactions demonstrate the potential for creating complex molecular structures from simpler benzonitrile derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of trifluoromethyl benzonitrile derivatives are influenced by the presence of the trifluoromethyl group. This group can affect the compound's hydrogen bonding capability, as seen in the formation of a two-dimensional network in 4-(Trifluoromethyl)benzonitrile . Additionally, the use of 4-(Trifluoromethyl)benzonitrile as an electrolyte additive in lithium-ion batteries suggests that these compounds can improve the cyclic stability and capacity retention of high-voltage cathodes, indicating their potential in energy storage applications .

Scientific Research Applications

Electrolyte Additive for High Voltage Lithium Ion Battery

  • Application : 4-(Trifluoromethyl)-benzonitrile (4-TB), a compound similar to 2-(Trifluoromethoxy)benzonitrile, has been utilized as an electrolyte additive in lithium ion batteries. This additive significantly improves the cyclic stability of LiNi 0.5 Mn 1.5 O 4 cathodes in high voltage lithium ion batteries, enhancing their performance and durability (Huang et al., 2014).

Photochemical Addition in Organic Chemistry

  • Application : Research involving 2,2,2-trifluoroethanol and benzonitrile, closely related to 2-(Trifluoromethoxy)benzonitrile, has led to the discovery of photochemical addition processes. These processes are significant in the synthesis of complex organic molecules, demonstrating potential applications in organic synthesis (Foster et al., 1998).

Catalytic Cyanation of Aromatic C-H Bonds

  • Application : Compounds like 2-(Alkylamino)benzonitriles can be synthesized via a rhodium-catalyzed cyanation on the aryl C-H bond. This method, involving compounds structurally related to 2-(Trifluoromethoxy)benzonitrile, is useful in organic synthesis and pharmaceutical development (Dong et al., 2015).

Catalytic Reduction of Dioxygen

  • Application : In the field of catalysis, derivatives of benzonitrile, similar to 2-(Trifluoromethoxy)benzonitrile, have been used to investigate the catalytic reduction of dioxygen, a process important in energy conversion and storage technologies (Kadish et al., 2008).

Electrocatalytic Oxidation in Organic Synthesis

  • Application : Benzonitrile, a compound related to 2-(Trifluoromethoxy)benzonitrile, is used in the electrocatalytic oxidation of benzylamine, demonstrating its potential in organic synthesis and industrial applications (Wang et al., 2020).

Safety And Hazards

This compound is considered hazardous. It is combustible and harmful if swallowed or in contact with skin . Precautionary measures include wearing protective gloves/clothing/eye protection/face protection, keeping away from heat/sparks/open flames/hot surfaces, and washing thoroughly after handling .

properties

IUPAC Name

2-(trifluoromethoxy)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F3NO/c9-8(10,11)13-7-4-2-1-3-6(7)5-12/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACNBBQGAWMHXLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70213807
Record name 2-(Trifluoromethoxy)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70213807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Trifluoromethoxy)benzonitrile

CAS RN

63968-85-4
Record name 2-(Trifluoromethoxy)benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63968-85-4
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Trifluoromethoxy)benzonitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063968854
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(Trifluoromethoxy)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70213807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(trifluoromethoxy)benzonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.058.695
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 2-(TRIFLUOROMETHOXY)BENZONITRILE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZTZ6VCH4SH
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
E Castagnetti, M Schlosser - European Journal of Organic …, 2001 - Wiley Online Library
Consecutive treatment of (trifluoromethoxy)benzene with sec‐butyllithium and electrophilic reagents affords previously inaccessible ortho‐substituted derivatives in generally excellent …
X Wang, N Jiang, S Zhao, S Xi, J Wang, T Jing… - Bioorganic & medicinal …, 2017 - Elsevier
Two novel series of 6,7-disubstituted-4-(2-fluorophenoxy)quinoline derivatives bearing 1H-imidazole-4-carboxamido or (E)-3-hydrosulfonylacrylamido motifs (16–31 and 32–42) were …
Number of citations: 25 www.sciencedirect.com
E Hembre, JV Early, J Odingo, C Shelton… - Frontiers in …, 2021 - frontiersin.org
The identification and development of new anti-tubercular agents are a priority research area. We identified the trifluoromethyl pyrimidinone series of compounds in a whole-cell screen …
Number of citations: 1 www.frontiersin.org
S Chakraborty, A Biswas, SK Mandal - ChemCatChem, 2023 - Wiley Online Library
A redox‐active phenalenyl ligand coordinated Mn(III)‐complex can be reduced chemically to generate an active catalyst containing a ligand‐centered radical. This chemically reduced …
N Li, H Yang, K Liu, L Zhou, Y Huang… - Journal of Medicinal …, 2022 - ACS Publications
Overexpression, point mutations, or translocations of protein lysine methyltransferase NSD2 occur in many types of cancer cells. Therefore, it was recognized as onco-protein and …
Number of citations: 6 pubs.acs.org

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